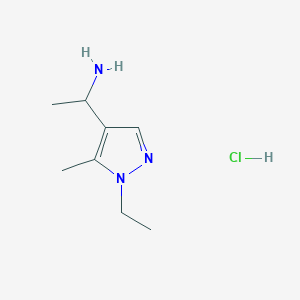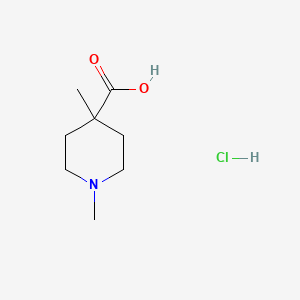
1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride
Vue d'ensemble
Description
“1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C8H16ClN3 and a molecular weight of 189.69 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring, which is a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The compound also contains an ethyl group and a methyl group attached to the pyrazole ring .Applications De Recherche Scientifique
Medicinal Chemistry Applications
In medicinal chemistry, pyrazoline derivatives are recognized for their broad spectrum of biological activities. For instance, certain pyrazolines have been highlighted for their effectiveness as Monoamine Oxidase (MAO) inhibitors, offering promising therapeutic potentials for treating neurodegenerative diseases and psychiatric disorders (Mathew, Suresh, Anbazhagan, & Mathew, 2013). Additionally, these compounds have shown significant potential in neuroprotection and the treatment of Alzheimer’s and Parkinson’s diseases, attributed to their inhibitory actions on enzymes like acetylcholinesterase (AChE) and MAO (Ahsan, Ali, Ali, Thiriveedhi, Bakht, Yusuf, Salahuddin, & Afzal, 2022).
Environmental Studies
In environmental research, the study of parabens, which share functional groups with pyrazoline derivatives, has shed light on their occurrence, fate, and behavior in aquatic environments. Parabens, including methylparaben and propylparaben, are widely used as preservatives and have been identified as emerging contaminants. Research on these compounds, due to their ubiquity and persistence in surface waters and sediments, has been crucial for understanding the ecological impact of synthetic chemicals. The presence of parabens and their halogenated by-products in various environmental matrices underscores the need for ongoing surveillance and assessment of chemical pollutants (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthesis of Heterocycles
Pyrazoline derivatives are pivotal in the synthesis of a wide array of heterocyclic compounds, serving as versatile intermediates for generating novel compounds with potential therapeutic uses. The synthetic flexibility of pyrazolines enables the development of compounds with varied biological activities, thereby enriching the arsenal of small molecules for drug discovery and development (Dar & Shamsuzzaman, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
1-(1-ethyl-5-methylpyrazol-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.ClH/c1-4-11-7(3)8(5-10-11)6(2)9;/h5-6H,4,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGAAROAMBVKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(C)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B3088483.png)




![2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride](/img/structure/B3088529.png)




![1-Oxaspiro[4.5]dec-3-ylamine hydrochloride](/img/structure/B3088579.png)
![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B3088583.png)
